4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including oxadiazole, triazole, and ethoxyphenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with an ethyl ester in the presence of a dehydrating agent such as phosphorus oxychloride.
Formation of the Triazole Ring:
Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings with the ethoxyphenyl and isopropylphenyl groups through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be used in certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.
Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of 4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE
- 4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE
Uniqueness
The uniqueness of 4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine |
InChI |
InChI=1S/C21H22N6O2/c1-4-28-17-11-7-15(8-12-17)20-23-21(29-25-20)18-19(22)27(26-24-18)16-9-5-14(6-10-16)13(2)3/h5-13H,4,22H2,1-3H3 |
InChI Key |
DNZLDQRGKIBRQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C(C)C)N |
Origin of Product |
United States |
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